molecular formula C6H13NO6 B12644237 D-Galactose oxime, (1Z)- CAS No. 69685-46-7

D-Galactose oxime, (1Z)-

Cat. No.: B12644237
CAS No.: 69685-46-7
M. Wt: 195.17 g/mol
InChI Key: FQDOAQMGAIINEJ-HTGJBILCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:

  • Dissolve D-galactose in water.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to an acidic range using hydrochloric acid.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: D-Galactose oxime, (1Z)-, undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Nitrile derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

D-Galactose oxime, (1Z)-, has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and its potential anticancer properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.

Comparison with Similar Compounds

  • D-Glucose oxime
  • D-Mannose oxime
  • D-Fructose oxime

Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.

Properties

CAS No.

69685-46-7

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1

InChI Key

FQDOAQMGAIINEJ-HTGJBILCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=NO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.